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Compound of Interest

Compound Name: (S)-Dimethyl 2-hydroxysuccinate

Cat. No.: B019899

(S)-Dimethyl 2-hydroxysuccinate, also known by its synonyms Dimethyl L-malate or L-(-)-
Malic Acid Dimethyl Ester, is a chiral molecule of significant interest in synthetic organic
chemistry and pharmaceutical development.[1] With the chemical formula CeH100s and a
molecular weight of 162.14 g/mol , this compound serves as a valuable starting material and
intermediate for the enantioselective synthesis of complex molecules.[1] Its utility is rooted in
the stereospecificity of its hydroxyl and ester functionalities, which allow for predictable and
controlled chemical transformations. This guide provides a comprehensive overview of its
commercial availability, synthesis considerations, key applications, and the analytical
methodologies required to ensure its quality for research and development purposes.

Section 1: Commercial Availability and Procurement

(S)-Dimethyl 2-hydroxysuccinate (CAS No. 617-55-0) is readily available from a variety of
chemical suppliers that cater to the research and bulk chemical markets. Procurement for
laboratory-scale use is straightforward, while larger quantities for process development or pilot-
scale manufacturing may require direct inquiry and are often made to order.

Key Commercial Suppliers

The selection of a supplier is a critical decision that should be based on factors including purity,
available documentation (Certificate of Analysis, SDS), cost, and lead time. Below is a
summary of prominent suppliers offering this compound.
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Product
Supplier Name/Synony CAS Number Typical Purity Notes
m
Often available in
Sigma-Aldrich Dimethyl (S)-(-)- various
g Y1 SH0) 617-55-0 98% N
(Merck) malate guantities for
R&D.
Provides basic
(S)-Dimethyl 2- physical and
ChemScene ) 617-55-0 >97% )
hydroxysuccinate chemical
properties.[1]
Caters to
(S)-Dimethyl 2- ] pharmaceutical
Protheragen ) 617-55-0 Inquiry-based )
hydroxysuccinate and biotech
industries.[2]
Dimethyl 2- Intended for
Fluorochem 617-55-0 97%

hydroxysuccinate

laboratory use.[3]

Disclaimer: Availability, purity, and product specifications are subject to change. Researchers

should always consult the supplier's official documentation for the most current information.

Procurement Rationale for R&D Professionals

When procuring (S)-Dimethyl 2-hydroxysuccinate, the primary consideration is the intended

application.

o For early-stage discovery and medicinal chemistry, a purity of 297% is generally sufficient.

The key is confirming the material's identity and stereochemical integrity.

o For later-stage development and GMP applications, sourcing from a supplier that can

provide detailed batch records, impurity profiles, and scalability is paramount. The transition

from research-grade to bulk material often necessitates re-validation of the supplier and

material.
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Section 2: Synthesis and Manufacturing Insights

Understanding the synthetic origin of a chemical provides valuable insight into potential
impurities and quality considerations. The most common and economically viable route to (S)-
Dimethyl 2-hydroxysuccinate is the direct esterification of its corresponding chiral precursor,
L-Malic acid.

Fischer Esterification: The Primary Synthetic Route

The synthesis is a classic Fischer esterification reaction. L-Malic acid is reacted with an excess
of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SOa4) or
hydrochloric acid (HCI). The excess methanol serves as both a reactant and the solvent,
driving the equilibrium towards the formation of the diester product.

Causality of Experimental Choices & Impurity Profile

o Starting Material: The use of L-Malic acid ((S)-enantiomer) is crucial as the esterification
does not affect the chiral center, thus preserving the desired (S)-stereochemistry in the final
product. The primary source of enantiomeric impurity would be the presence of D-Malic acid
in the starting material.

o Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acids, making
the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

o Excess Methanol: Le Chéatelier's principle dictates that using one reactant in excess shifts
the equilibrium to favor product formation.

o Potential Impurities:

o

Residual L-Malic Acid: Incomplete reaction.

[e]

(S)-Monomethyl 2-hydroxysuccinate: Partial esterification product.

o

Dimethyl Fumarate/Maleate: Formed via dehydration of the secondary alcohol under
harsh acidic/thermal conditions.

o

Residual Methanol and Acid: Carryover from the reaction.
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Section 3: Applications in Research and Drug
Development

The value of (S)-Dimethyl 2-hydroxysuccinate lies in its identity as a chiral pool starting
material. The term "chiral pool" refers to the use of inexpensive, enantiomerically pure natural
products as starting materials for the synthesis of other chiral compounds.

o Asymmetric Synthesis: It is employed as a versatile C4 building block. The stereocenter is
already defined, which simplifies the synthesis of target molecules with the same
stereochemistry. The hydroxyl and two ester groups can be selectively modified or used to
direct the formation of new stereocenters.

o Pharmaceutical Intermediates: While direct applications in FDA-approved drugs are not as
prominent as for other intermediates like dimethyl fumarate (used in treating multiple
sclerosis)[4][5][6], its structural motif is relevant. Many biologically active molecules contain
hydroxylated or succinate-derived backbones, making this a valuable intermediate for
synthesizing novel drug candidates and their analogues. The dimethylamino
pharmacophore, for instance, is found in numerous FDA-approved drugs, and derivatives of
succinates can serve as precursors to such compounds.[7][8]

Section 4: Analytical and Quality Control

For any research or development work, verifying the identity, purity, and stereochemical
integrity of the starting material is a non-negotiable step. A supplier's Certificate of Analysis
(CoA) provides a baseline, but independent verification is often warranted.

Standard Analytical Methods

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Confirms the molecular structure by showing characteristic peaks for the
methoxy protons (CHs), the methylene protons (CHz), and the methine proton (CH).
Integration of these peaks confirms their relative ratios. It is also highly effective for
detecting residual solvents like methanol.

o 13C NMR: Confirms the number of unique carbon atoms in the molecule, including the two
distinct carbonyl carbons of the ester groups.
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Gas Chromatography (GC): When coupled with a Flame lonization Detector (FID), GC is an
excellent method for determining purity by separating volatile impurities.[9]

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique
for confirming enantiomeric purity (or enantiomeric excess, e.e.). The compound is run on a

chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their
guantification.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional
groups: a broad O-H stretch for the alcohol and strong C=0 stretches for the ester groups.

Experimental Protocol: Purity and Identity Verification
by *H NMR

This protocol describes a self-validating system for end-users to confirm the identity of
commercially supplied (S)-Dimethyl 2-hydroxysuccinate.

o Objective: To confirm the chemical structure and assess for the presence of obvious
impurities.

o Materials:
o (S)-Dimethyl 2-hydroxysuccinate sample
o Deuterated Chloroform (CDCIs) with 0.03% v/v Tetramethylsilane (TMS)
o NMR tube, pipette, vial

» Procedure:

1. Accurately weigh approximately 10-20 mg of the (S)-Dimethyl 2-hydroxysuccinate
sample into a clean, dry vial.

2. Add approximately 0.6-0.7 mL of CDCls with TMS to the vial.
3. Agitate the vial gently until the sample is fully dissolved.

4. Transfer the solution to an NMR tube.
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5. Acquire the *H NMR spectrum according to the spectrometer's standard operating
procedure.

e Data Interpretation (Expected Chemical Shifts):

o ~4.5 ppm (dd, 1H): Methine proton (-CH(OH)-). The coupling pattern (doublet of doublets)
arises from splitting by the two diastereotopic methylene protons.

o ~3.8 ppm (s, 3H): Methoxy protons (-COOCHS3) adjacent to the chiral center.
o ~3.7 ppm (s, 3H): Methoxy protons (-COOCHS3) of the other ester group.
o ~2.8 ppm (m, 2H): Methylene protons (-CH2-).

o ~2.5-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its position
may vary. Can be confirmed by a D20 shake experiment.

o 0.0 ppm (s): TMS internal standard.

o Trustworthiness Check: The integration values of the peaks should correspond to a 1:3:3:2
proton ratio. The presence of significant unexpected peaks may indicate impurities. For
example, a sharp singlet around 3.49 ppm could indicate residual methanol.

Conclusion

(S)-Dimethyl 2-hydroxysuccinate is a commercially accessible and highly valuable chiral
building block for chemical synthesis. Its procurement from reputable suppliers, coupled with a
robust internal quality control process, is essential for ensuring the success of research and
development projects. By understanding its synthesis, potential impurities, and the analytical
methods needed for its validation, researchers and drug development professionals can
confidently utilize this versatile molecule to advance the synthesis of complex, high-value
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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